molecular formula C14H14ClN3O3S B2786833 N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide CAS No. 321430-88-0

N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide

Cat. No. B2786833
CAS RN: 321430-88-0
M. Wt: 339.79
InChI Key: LDKATGXMPRCRBZ-UHFFFAOYSA-N
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Description

“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 321430-74-4 . It has a molecular weight of 339.8 . The compound is solid in physical form . It is also known by registry numbers ZINC000001397395 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClN3O3S/c15-11-6-8-12 (9-7-11)21-10-14 (16)17-18-22 (19,20)13-4-2-1-3-5-13/h1-10,17-18H,16H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 339.8 . The InChI code provides information about its molecular structure .

Scientific Research Applications

NCEBS is used in a variety of scientific research applications, including enzyme kinetics, protein-ligand binding studies, and drug screening. It is also used in the study of enzyme inhibition, as it is a substrate for various enzymes and proteins. In addition, NCEBS has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.

Mechanism of Action

NCEBS acts as an inhibitor of DHFR by binding to the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This prevents the cell from producing folic acid, which is necessary for the synthesis of nucleotides. In addition, NCEBS has been shown to inhibit the activity of other enzymes, such as 5-aminolevulinic acid synthase and dihydropteroate synthase.
Biochemical and Physiological Effects
NCEBS has been shown to inhibit the activity of several enzymes involved in the metabolism of folic acid, which is necessary for the synthesis of nucleotides. As a result, NCEBS has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, NCEBS has been shown to have an anti-inflammatory effect, as it has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NCEBS is a convenient and cost-effective substrate for various enzymes and proteins, making it a useful tool in laboratory experiments. In addition, it is relatively stable and easy to store, making it a reliable source of substrate for long-term experiments. However, NCEBS is insoluble in water, making it difficult to use in aqueous solutions. In addition, it is not as widely used as other substrates, such as NAD+ and ATP, and may not be available in some laboratories.

Future Directions

There are a number of potential future directions for research on NCEBS. One potential application is in the development of new therapeutic agents targeting DHFR. NCEBS could also be used to study the effects of different environmental conditions on the activity of enzymes and proteins. In addition, NCEBS could be used to study the effects of mutations on enzyme activity, as well as to develop new methods for drug screening. Finally, NCEBS could be used to study the effects of different inhibitors on enzyme activity, as well as to develop new methods for enzyme inhibition.

Synthesis Methods

NCEBS can be synthesized from the reaction of benzenesulfonohydrazide with 3-chlorophenoxyethanamine in aqueous solution. The reaction is catalyzed by sodium hydroxide, and the resulting product is purified by recrystallization from a mixture of ethyl acetate and water. The yield of the reaction is typically around 70%.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

N'-(benzenesulfonamido)-2-(3-chlorophenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-11-5-4-6-12(9-11)21-10-14(16)17-18-22(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKATGXMPRCRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC(=CC=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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